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molecular formula C12H14N2 B8710144 1-Pyridin-3-yl-cyclohexanecarbonitrile

1-Pyridin-3-yl-cyclohexanecarbonitrile

Cat. No. B8710144
M. Wt: 186.25 g/mol
InChI Key: JRUUKWFSWAHVDA-UHFFFAOYSA-N
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Patent
US09133204B2

Procedure details

To a mixture of pyridin-3-yl-acetonitrile (14.65 g) and 1,5-dibromo-pentane (28.52 g) in THF (450 mL) and DMSO (450 mL) is added NaH (60% in mineral oil, 10.42 g) portionwise at 0° C. over 1 h. The mixture is allowed to warm to RT and stirred overnight. The reaction mixture is poured into water and extracted twice with EtOAc. The extract is concentrated and the residue is purified by silica gel chromatography to give 1-pyridin-3-yl-cyclohexanecarbonitrile.
Quantity
14.65 g
Type
reactant
Reaction Step One
Quantity
28.52 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
10.42 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]#[N:9])[CH:2]=1.Br[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]Br.[H-].[Na+].O>C1COCC1.CS(C)=O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2([C:8]#[N:9])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
14.65 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC#N
Name
Quantity
28.52 g
Type
reactant
Smiles
BrCCCCCBr
Name
Quantity
450 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
450 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
10.42 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The extract is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1(CCCCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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